![molecular formula C11H13N3O3S B2534205 2-[(Dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-carbonsäure CAS No. 1225810-82-1](/img/structure/B2534205.png)

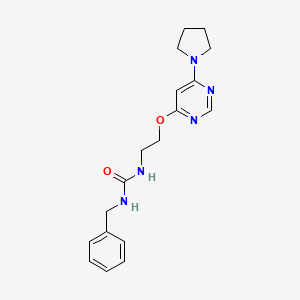

2-[(Dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques like 1H NMR . For instance, the compound was characterized from 1H NMR by the disappearance of the methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and the appearance of the acid proton signal of 3 at δ 13.6 .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and involve multiple steps . For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques . For instance, the compound was characterized from 1H NMR by the disappearance of the methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and the appearance of the acid proton signal of 3 at δ 13.6 .Wissenschaftliche Forschungsanwendungen

- Pyrimidinderivate weisen vielversprechende Antitumoreigenschaften auf. Forscher haben den Einsatz dieser Verbindung bei der Behandlung verschiedener Krebsarten, einschließlich myeloischer Leukämie, untersucht. Medikamente wie Imatinib, Dasatinib und Nilotinib, die Pyrimidinreste enthalten, sind etablierte Behandlungen für Leukämie .

- Pyrimidine haben antimikrobielle und antibakterielle Aktivitäten gezeigt. Die Untersuchung des Potenzials dieser Verbindung gegen Bakterienstämme (wie Escherichia coli, Staphylococcus aureus und Salmonella typhi) könnte wertvolle Erkenntnisse liefern .

- Einige Pyrimidinderivate zeigen entzündungshemmende und schmerzlindernde Wirkungen. Forscher haben ihr Potenzial bei der Behandlung von Schmerzen und Entzündungen untersucht .

- Pyrimidine wurden als potenzielle antivirale Mittel untersucht. Ihre Rolle bei der Bekämpfung von HIV und anderen Virusinfektionen ist ein aktives Forschungsgebiet .

- Bestimmte Pyrimidin-basierte Verbindungen zeigen kardiovaskuläre Vorteile und antihypertensive Wirkungen. Das Verständnis ihrer Wirkmechanismen könnte zu neuartigen therapeutischen Strategien führen .

- Pyrimidine spielen eine Rolle in Stoffwechselwegen. Zum Beispiel sind sie wichtige Zwischenprodukte für die Synthese von Vitamin B1. Darüber hinaus wirken einige Derivate als Inhibitoren von Enzymen wie Pyruvatdehydrogenasekinase .

Antitumoraktivität

Antimicrobialle und antibakterielle Wirkungen

Entzündungshemmende und schmerzlindernde Eigenschaften

Antivirale Aktivität

Kardiovaskuläre und antihypertensive Wirkungen

Stoffwechselstörungen und Enzyminhibition

Zukünftige Richtungen

The future directions in the research of pyrimidine derivatives involve the development of new synthetic methodologies that are eco-friendly . This includes the use of non-hazardous and renewable solvents, and the avoidance of hazardous solvents not only in reaction but also in extraction and purification steps .

Wirkmechanismus

Target of action

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Mode of action

The mechanism of action of pyrimidine-based compounds is often associated with the inhibition of certain enzymes or interactions with specific receptors . For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Biochemical pathways

Pyrimidines are involved in various biochemical pathways due to their presence in DNA and RNA. They can affect the synthesis of nucleic acids and proteins, and influence cell division and growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary greatly depending on their specific structures and substitutions. Some pyrimidines may be readily absorbed and distributed throughout the body, while others may be metabolized or excreted more quickly .

Result of action

The molecular and cellular effects of pyrimidines can be diverse, ranging from antimicrobial to anti-inflammatory effects . For example, some pyrimidines have been found to exhibit potent anti-inflammatory effects .

Action environment

The action, efficacy, and stability of pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For example, the Dimroth rearrangement, a common reaction involving pyrimidines, can be catalyzed by acids, bases, heat, or light .

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-5-7-9(15)12-6(4-14(2)3)13-10(7)18-8(5)11(16)17/h4H2,1-3H3,(H,16,17)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWDCZVKGKYNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)CN(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2534122.png)

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)

![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)

![3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2534139.png)

![3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2534141.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2534144.png)